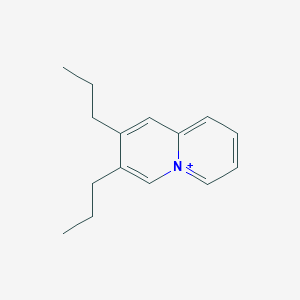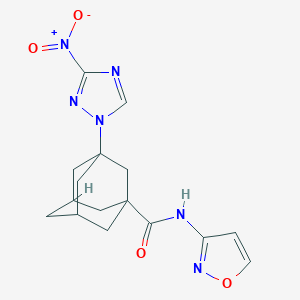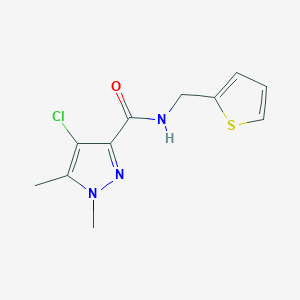
2,3-Dipropylquinolizinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dipropylquinolizinium is a chemical compound that belongs to the quinolizinium family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,3-Dipropylquinolizinium is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. It also has the ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dipropylquinolizinium in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2,3-Dipropylquinolizinium. One potential direction is the further study of its potential use in the treatment of neurodegenerative diseases. Another potential direction is the optimization of its use in lab experiments by further understanding its mechanism of action. Additionally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.
Synthesemethoden
The synthesis of 2,3-Dipropylquinolizinium involves the reaction of 2,3-dichloroquinolizinium with propylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dipropylquinolizinium has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H20N+ |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
2,3-dipropylquinolizin-5-ium |
InChI |
InChI=1S/C15H20N/c1-3-7-13-11-15-9-5-6-10-16(15)12-14(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3/q+1 |
InChI-Schlüssel |
HDFCJTOYYQLBQS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=[N+]2C=C1CCC |
Kanonische SMILES |
CCCC1=CC2=CC=CC=[N+]2C=C1CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
